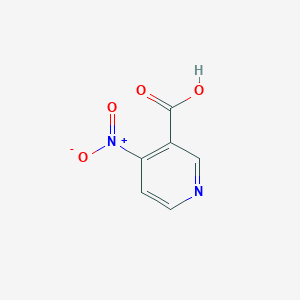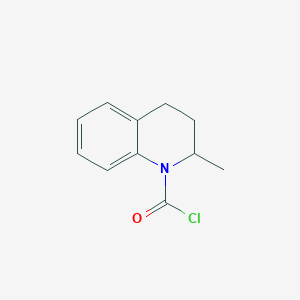
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound that belongs to the family of ketones. It is also known as 1-acetyl-1,2-dihydro-3-methylpyridine or 1-acetyl-1,2-dihydropyridin-3-ylmethanone. This compound is widely used in scientific research due to its unique properties, including its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is not fully understood. However, it is believed to act as a cholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including memory and learning. By inhibiting the breakdown of acetylcholine, ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) may improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been shown to have various biochemical and physiological effects in animal studies. For example, it has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. Additionally, it has been shown to have antioxidant activity, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in lab experiments is its availability and low cost. Additionally, its synthesis method is well-established and reproducible. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the use of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel compounds with improved biological activity. For example, researchers may explore the synthesis of compounds with greater selectivity and potency as cholinesterase inhibitors. Additionally, researchers may explore the potential therapeutic applications of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers may explore the potential use of this compound as a tool in the study of cognitive function and memory.
Métodos De Síntesis
The synthesis of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) involves the reaction between 1,2-dihydro-1-methyl-3-pyridinylamine and acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of purification steps, including recrystallization and column chromatography. This synthesis method has been widely used in scientific research due to its reliability and reproducibility.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been extensively used in scientific research as a starting material for the synthesis of various compounds with biological activity. For example, it has been used to synthesize pyridine derivatives with antitumor activity, as well as compounds with anti-inflammatory and analgesic activity. Additionally, it has been used to synthesize compounds with potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
100281-00-3 |
|---|---|
Nombre del producto |
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(1-methyl-2H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3-5H,6H2,1-2H3 |
Clave InChI |
LUQZJSNTEIVUHB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN(C1)C |
SMILES canónico |
CC(=O)C1=CC=CN(C1)C |
Sinónimos |
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



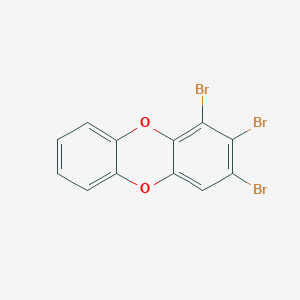
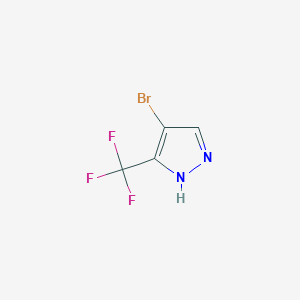
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
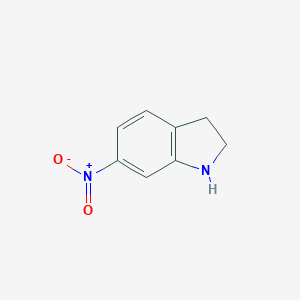
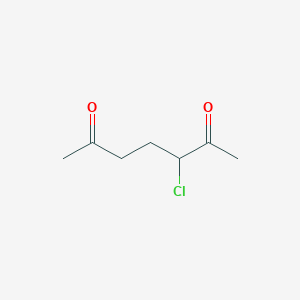
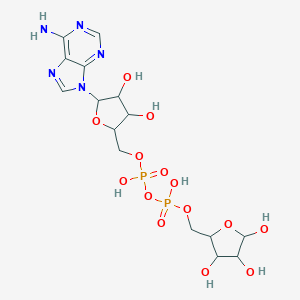
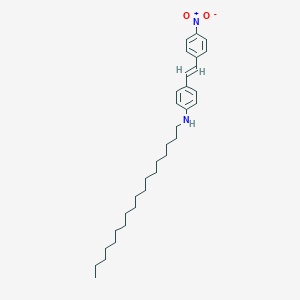
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
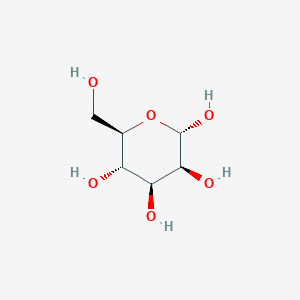
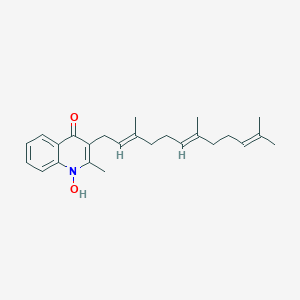
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
